molecular formula C18H17Cl2NO3S B2936079 1-{3',4'-dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine CAS No. 2034252-78-1

1-{3',4'-dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine

Cat. No.: B2936079
CAS No.: 2034252-78-1
M. Wt: 398.3
InChI Key: XNJSELAYWRWGIF-UHFFFAOYSA-N
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Description

1-{3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine (CAS 2034252-78-1) is a synthetic small molecule with a molecular formula of C18H17Cl2NO3S and a molecular weight of 398.30 g/mol . This compound features a complex structure integrating a 3',4'-dichlorobiphenyl moiety linked via a carbonyl group to a 3-(ethanesulfonyl)azetidine ring. The presence of the azetidine, a four-membered saturated N-heterocycle, is of significant interest in modern medicinal chemistry. Azetidines are increasingly utilized as valuable scaffolds in drug discovery to improve the physicochemical properties of lead compounds, often conferring enhanced metabolic stability, increased solubility, and structural rigidity . The dichlorobiphenyl component is a common pharmacophore found in various biologically active molecules. This combination of structural elements makes this chemical a promising building block or intermediate for researchers developing novel therapeutic agents. Specific potential applications include serving as a core structure in kinase inhibitor programs, a precursor for protein degrader (PROTAC) linkers due to the sulfonyl fluoride handle, or a template in agrochemical discovery . As a specialized research chemical, it is ideal for probing structure-activity relationships (SAR) and exploring new chemical space in hit-to-lead optimization campaigns. The product is supplied with guaranteed high purity and is intended for laboratory research applications only.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)phenyl]-(3-ethylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3S/c1-2-25(23,24)15-10-21(11-15)18(22)13-5-3-12(4-6-13)14-7-8-16(19)17(20)9-14/h3-9,15H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJSELAYWRWGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs based on structural motifs, substitution patterns, and functional groups.

Heterocyclic Core Variations
Compound Name Heterocycle Ring Size Key Functional Groups Evidence ID
Target Compound Azetidine 4-membered Ethanesulfonyl, dichlorobiphenyl -
4-((3',5'-Dichloro-biphenyl-4-yl)methyl)-N-ethyl-1-(ethylsulfonyl)piperidine-4-carboxamide Piperidine 6-membered Ethanesulfonyl, carboxamide, 3',5'-dichloro
(2S,5R)-5-(2-chlorophenyl)-1-(2′-methoxy-biphenyl-4-carbonyl)pyrrolidine-2-carboxylic acid Pyrrolidine 5-membered Methoxybiphenyl, carboxylic acid

Key Observations :

  • Smaller heterocycles (e.g., azetidine) may increase rigidity and binding affinity compared to larger rings like piperidine or pyrrolidine.
  • Piperidine derivatives () often exhibit improved metabolic stability due to reduced ring strain.
Substituent Position and Halogenation Effects
Compound Name Biphenyl Substitution Halogenation Functional Impact Evidence ID
Target Compound 3',4'-dichloro Cl Enhanced lipophilicity, steric hindrance -
PCB-009 (2,4'-dichloro-1,1'-biphenyl) 2,4'-dichloro Cl Environmental persistence
GLPG0974 (Benzothiophene-carbonyl derivative) 3-chlorobenzyl Cl Improved target engagement

Key Observations :

  • 3',4'-Dichloro substitution (target compound) may offer better π-π stacking and receptor interactions compared to 2,4'-dichloro (PCB-009) .
  • Chlorine at para positions (e.g., 4,4'-dichlorobiphenyl in ) increases environmental persistence but may reduce biodegradability .
Sulfonyl and Carbonyl Functional Groups
Compound Name Sulfonyl/Carbonyl Group Biological Relevance Evidence ID
Target Compound Ethanesulfonyl Solubility enhancement, stability -
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Phenylsulfonyl Enzyme inhibition (e.g., carbonic anhydrase)
4-(((Z)-5-((Z)-benzylidene)-4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide Benzenesulfonamide Anticancer activity (carbonyl-thiazolidinone hybrid)

Key Observations :

  • Ethanesulfonyl groups (target compound) balance hydrophobicity and solubility better than bulkier aryl sulfonates ().
  • Carbonyl linkages (e.g., biphenyl-4-carbonyl in the target) are common in enzyme inhibitors, facilitating hydrogen bonding .

Environmental and Regulatory Considerations

  • Halogenated Biphenyls : Dichlorobiphenyl derivatives (e.g., PCB-009) are regulated due to environmental persistence . The target compound’s 3',4'-substitution may mitigate bioaccumulation risks compared to 4,4'-dichlorobiphenyls.
  • Sulfonyl Groups : Ethanesulfonyl moieties are less environmentally persistent than aromatic sulfonates ().

Biological Activity

Overview of 1-{3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine

This compound is a synthetic compound that belongs to a class of azetidines. Its structure features a biphenyl moiety with dichlorination and a sulfonyl group, which may impart significant biological activity.

Chemical Structure

  • Molecular Formula : C13H12Cl2N2O3S
  • Molecular Weight : Approximately 335.22 g/mol

The biological activity of compounds like this compound is often linked to their ability to interact with biological targets such as enzymes or receptors. The presence of the sulfonyl group may enhance its potency by improving solubility and bioavailability.

Pharmacological Effects

Research indicates that similar compounds exhibit various pharmacological effects:

  • Antimicrobial Activity : Compounds with biphenyl structures have shown potential antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may be relevant in treating conditions like arthritis.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of biphenyl derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and inhibition of specific oncogenic pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of sulfonamide-containing compounds. Results indicated that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
Compound AAnticancerApoptosis induction[Study on biphenyl derivatives]
Compound BAntimicrobialInhibition of bacterial growth[Research on sulfonamides]
Compound CAnti-inflammatoryCOX inhibition[Study on anti-inflammatory agents]

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